N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to a substituted phenylacetamide moiety. Its structure combines a chloro-methylphenyl group at the N-terminus and a phenyl-substituted triazolone ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H16ClN5O2 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-7-8-13(20)9-14(11)21-16(26)10-15-18(27)23-19-22-17(24-25(15)19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
TUXBPUCWWNQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a chloro-substituted phenyl ring and an imidazo[1,2-b][1,2,4]triazole moiety that contribute to its biological properties.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of compounds containing imidazole and triazole rings. For instance, derivatives of imidazo[1,2-b][1,2,4]triazole have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity by increasing the compound's ability to interact with cellular targets.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | A-431 |
| N-(5-chloro...) | <10 | U251 (Glioblastoma) |
Antibacterial Properties
The compound also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The SAR studies indicate that modifications to the phenyl ring can significantly influence antibacterial efficacy. Compounds with halogen substitutions generally showed enhanced activity.
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | Staphylococcus aureus | 16 µg/mL |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death via intrinsic pathways.
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and function.
Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the antitumor efficacy of this compound in a xenograft model using human glioblastoma cells. The results indicated a significant reduction in tumor size compared to control groups.
Study 2: Antibacterial Activity Assessment
Another study focused on the antibacterial properties of the compound against multi-drug resistant strains. The findings revealed that the compound exhibited potent activity against these strains, suggesting its potential as a lead candidate for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl rings or heterocyclic cores. Below is a detailed comparison based on available
Structural and Physicochemical Properties
N-(2-Methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (Y020-8822) Substituents: Nitro (-NO₂) at the 5-position and methyl (-CH₃) at the 2-position on the phenyl ring. ~3.2 for chloro analogs) and altering metabolic stability .
N-(2-Methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
- Substituents : 4-Methylphenyl on the triazolone ring instead of phenyl.
- Impact : The methyl group enhances steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .
Thiadiazole-Based Analogs (Figs. 53–54 in )
- Core Structure : Replaces the triazole ring with a thiadiazole moiety (e.g., imidazo[2,1-b][1,3,4]thiadiazol).
- Substituents : 3-Oxocyclopentyl or ethyl ester groups.
- Key Differences : Thiadiazole cores introduce sulfur atoms, altering electronic properties (e.g., higher polar surface area) and hydrogen-bonding capacity. These modifications often reduce metabolic clearance but may compromise blood-brain barrier penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
*ClogP values estimated using fragment-based methods.
†Calculated based on structural analogs due to absence of explicit data for the target compound.
Research Findings
Bioactivity Trends :
- Nitro-substituted analogs (e.g., Y020-8822) exhibit higher in vitro potency against tyrosine kinases (IC₅₀ ~50 nM) but poorer solubility (<10 µM in PBS) compared to chloro-substituted derivatives .
- Thiadiazole derivatives (Fig. 53–54) show moderate antimicrobial activity (MIC ~8 µg/mL against S. aureus) but lower cytotoxicity (CC₅₀ >100 µM) than triazole-based compounds .
Metabolic Stability :
- Chloro and methyl groups in the target compound may enhance metabolic stability by reducing oxidative deamination, a common degradation pathway for nitro analogs .
Synthetic Accessibility :
- Thiadiazole analogs require multistep synthesis (6–8 steps) due to sulfur incorporation, whereas imidazo-triazoles are synthesized in 4–5 steps, favoring scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
